molecular formula C10H9BrF3NO2S B14058205 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene

Cat. No.: B14058205
M. Wt: 344.15 g/mol
InChI Key: CTUOTCGOYDDWNC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, nitro, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common method includes the bromination of a propyl group followed by nitration and the introduction of a trifluoromethylthio group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Reduction of the nitro group results in the formation of an amine derivative.
  • Oxidation of the trifluoromethylthio group can produce sulfoxides or sulfones.

Scientific Research Applications

1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the trifluoromethylthio group can influence the compound’s lipophilicity and reactivity. These interactions can affect biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3-phenylpropane
  • 1-Bromo-2,4,6-triisopropylbenzene

Uniqueness: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties

Properties

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.15 g/mol

IUPAC Name

4-(3-bromopropyl)-2-nitro-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2

InChI Key

CTUOTCGOYDDWNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])SC(F)(F)F

Origin of Product

United States

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